

# Spectroscopic Profile of Ethyl Isonicotinate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl isonicotinate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethyl isonicotinate**, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **ethyl isonicotinate** are summarized below.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **ethyl isonicotinate** exhibits characteristic signals for both the ethyl group and the pyridine ring protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.71	Doublet	2H	H-2, H-6 ( $\alpha$ -protons to N)
7.84	Doublet	2H	H-3, H-5 ( $\beta$ -protons to N)
4.43	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.42	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz. Data sourced from ChemicalBook.[1]

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
164.9	C=O (Ester)
149.8	C-2, C-6
138.1	C-4
123.4	C-3, C-5
63.2	-OCH <sub>2</sub> CH <sub>3</sub>
14.2	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Data sourced from ChemicalBook.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **ethyl isonicotinate** shows characteristic absorption bands for the ester and the aromatic pyridine ring.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3073	Weak	C-H stretch (aromatic)
~2980	Weak	C-H stretch (aliphatic)
1730	Strong	C=O stretch (ester)
1607	Medium	C=C and C=N stretch (aromatic ring)
1282	Strong	C-O stretch (ester)

Technique: Neat. Data sourced from various spectral databases.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **ethyl isonicotinate** is characterized by a distinct molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
151	High	[M] <sup>+</sup> (Molecular Ion)
123	Medium	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
106	High	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Base Peak)
78	Medium	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>

Ionization: Electron Ionization (EI). Data sourced from PubChem and SpectraBase.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl isonicotinate** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for  $^1\text{H}$ ).[9]
- $^1\text{H}$  NMR Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width:  $90^\circ$
- $^{13}\text{C}$  NMR Parameters:
  - Number of scans: 1024-4096
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled

## IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): Place a small drop of **ethyl isonicotinate** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.[10]
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
- Instrument Parameters:
  - Scan range:  $4000\text{-}400\text{ cm}^{-1}$
  - Resolution:  $4\text{ cm}^{-1}$
  - Number of scans: 16-32

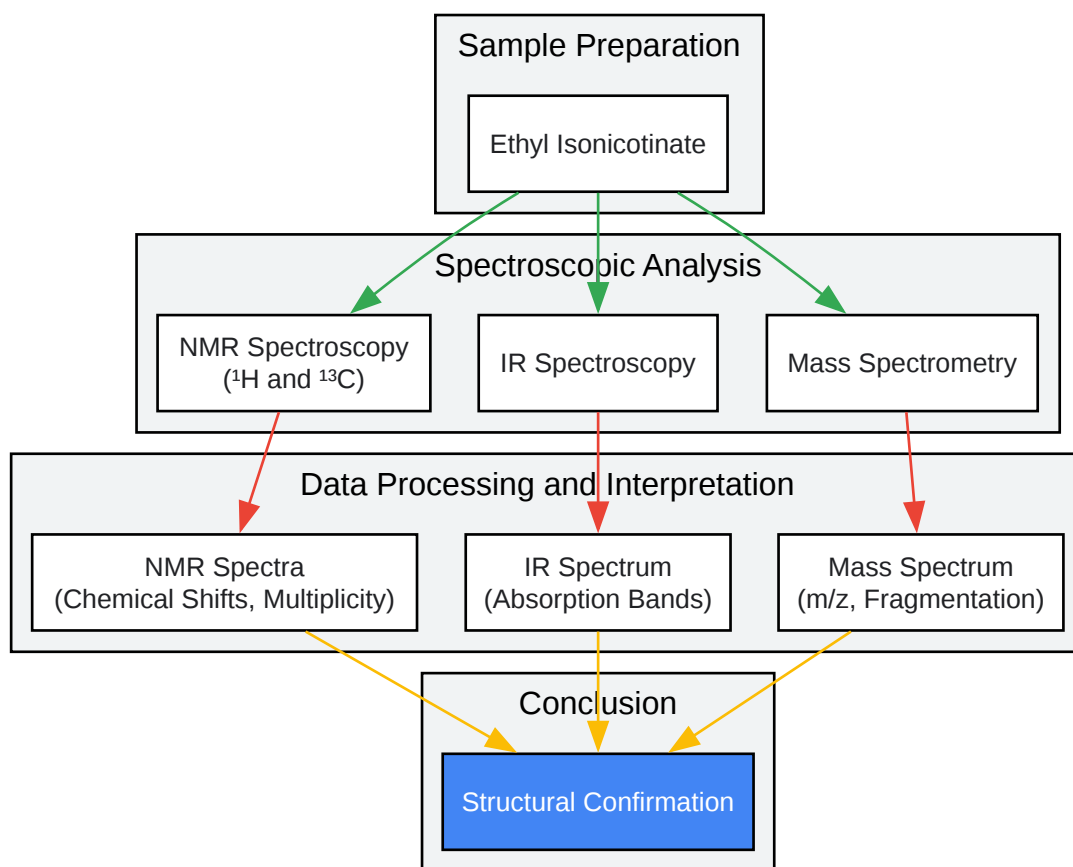
- Background Correction: Record a background spectrum of the clean salt plates before running the sample and subtract it from the sample spectrum.[11]

## Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **ethyl isonicotinate** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[12][13]
- Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[14]
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range of approximately 40-200 amu.
- Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be used to confirm the structure of the compound.[15]

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **ethyl isonicotinate**.



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Caption: Workflow for the spectroscopic analysis of **ethyl isonicotinate**.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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